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molecular formula C14H16N2O2 B1671714 Etomidate CAS No. 33125-97-2

Etomidate

Cat. No. B1671714
M. Wt: 244.29 g/mol
InChI Key: NPUKDXXFDDZOKR-LLVKDONJSA-N
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Patent
US04038286

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[C:6]1([CH:12]([N:14]2[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][N:16]=[CH:15]2)[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+]>O>[C:6]1([CH:12]([N:14]2[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][N:16]=[CH:15]2)[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C1(=CC=CC=C1)C(C)N1C=NC=C1C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted twice with 325 parts of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2,2'-oxybispropane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C=NC=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038286

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[C:6]1([CH:12]([N:14]2[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][N:16]=[CH:15]2)[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+]>O>[C:6]1([CH:12]([N:14]2[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][N:16]=[CH:15]2)[CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C1(=CC=CC=C1)C(C)N1C=NC=C1C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted twice with 325 parts of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2,2'-oxybispropane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C=NC=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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